molecular formula C19H38BrN B14704991 1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide CAS No. 25527-69-9

1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide

Cat. No.: B14704991
CAS No.: 25527-69-9
M. Wt: 360.4 g/mol
InChI Key: PIJOJDKJFWSEPQ-UHFFFAOYSA-M
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Description

1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide is a quaternary ammonium compound with a unique bicyclic structure. It is known for its surfactant properties and is used in various applications, including as an antimicrobial agent and in the synthesis of ionic liquids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide typically involves the alkylation of 1-azabicyclo[2.2.2]octane (DABCO) with dodecyl bromide. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures. The product is then isolated by precipitation or extraction methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include silver nitrate for anion exchange, hydrogen peroxide for oxidation, and various metal salts for complexation. The reactions are typically carried out in aqueous or organic solvents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with silver nitrate yields the nitrate salt of the compound, while complexation with metal ions can produce various metal-ligand complexes.

Scientific Research Applications

1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This makes it effective as an antimicrobial agent. The molecular targets include the phospholipids in the cell membrane, and the pathways involved are related to membrane integrity and permeability .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1-azabicyclo[2.2.2]octan-1-ium bromide: Similar structure but with a benzyl group instead of a dodecyl group.

    1-Octyl-1-azabicyclo[2.2.2]octan-1-ium bromide: Similar structure but with an octyl group instead of a dodecyl group.

    1-Hexadecyl-1-azabicyclo[2.2.2]octan-1-ium bromide: Similar structure but with a hexadecyl group instead of a dodecyl group.

Uniqueness

1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in disrupting cell membranes compared to its shorter-chain analogs. This makes it particularly useful in applications requiring strong antimicrobial activity and efficient phase transfer catalysis .

Properties

CAS No.

25527-69-9

Molecular Formula

C19H38BrN

Molecular Weight

360.4 g/mol

IUPAC Name

1-dodecyl-1-azoniabicyclo[2.2.2]octane;bromide

InChI

InChI=1S/C19H38N.BrH/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-12-19(13-17-20)14-18-20;/h19H,2-18H2,1H3;1H/q+1;/p-1

InChI Key

PIJOJDKJFWSEPQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+]12CCC(CC1)CC2.[Br-]

Origin of Product

United States

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